2-(((Benzyloxy)carbonyl)amino)-2-(4,4-difluorocyclohexyl)acetic acid

Catalog No.
S8252658
CAS No.
M.F
C16H19F2NO4
M. Wt
327.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(((Benzyloxy)carbonyl)amino)-2-(4,4-difluorocycl...

Product Name

2-(((Benzyloxy)carbonyl)amino)-2-(4,4-difluorocyclohexyl)acetic acid

IUPAC Name

2-(4,4-difluorocyclohexyl)-2-(phenylmethoxycarbonylamino)acetic acid

Molecular Formula

C16H19F2NO4

Molecular Weight

327.32 g/mol

InChI

InChI=1S/C16H19F2NO4/c17-16(18)8-6-12(7-9-16)13(14(20)21)19-15(22)23-10-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2,(H,19,22)(H,20,21)

InChI Key

IPGGMXDGUYIFGO-UHFFFAOYSA-N

SMILES

C1CC(CCC1C(C(=O)O)NC(=O)OCC2=CC=CC=C2)(F)F

Canonical SMILES

C1CC(CCC1C(C(=O)O)NC(=O)OCC2=CC=CC=C2)(F)F

2-(((Benzyloxy)carbonyl)amino)-2-(4,4-difluorocyclohexyl)acetic acid is a synthetic compound with the molecular formula C16H19F2NO4C_{16}H_{19}F_{2}NO_{4} and a molecular weight of 327.32 g/mol. This compound is characterized by the presence of a benzyloxycarbonyl group, which is a common protecting group in organic synthesis, and a difluorocyclohexyl moiety that may enhance its biological activity and lipophilicity. The compound's structure includes both an amino group and an acetic acid functional group, contributing to its potential reactivity and biological properties .

Typical of amino acids and carboxylic acids. Key reactions include:

  • Peptide Bond Formation: The amino group can react with carboxylic acids to form peptides.
  • Esterification: The carboxylic acid can react with alcohols to form esters.
  • Nucleophilic Substitution: The benzyloxy group can be removed under catalytic hydrogenation or other conditions, allowing for further functionalization.
  • Fluorine Reactivity: The difluorocyclohexyl group may engage in reactions typical for fluorinated compounds, such as nucleophilic substitutions or elimination reactions .

Preliminary studies suggest that 2-(((Benzyloxy)carbonyl)amino)-2-(4,4-difluorocyclohexyl)acetic acid may exhibit biological activities relevant to pharmaceutical applications. Compounds with similar structures have been investigated for their potential as enzyme inhibitors or modulators of metabolic pathways. Specific biological assays would be required to elucidate its pharmacodynamics and potential therapeutic uses.

The synthesis of 2-(((Benzyloxy)carbonyl)amino)-2-(4,4-difluorocyclohexyl)acetic acid typically involves multi-step organic synthesis techniques:

  • Formation of the Benzyloxycarbonyl Group: This can be achieved by reacting an appropriate amine with benzyloxycarbonyl chloride.
  • Introduction of the Difluorocyclohexyl Moiety: This step may involve nucleophilic substitution reactions where difluorocyclohexyl derivatives are introduced.
  • Acetic Acid Functionalization: The final step would involve attaching the acetic acid moiety, possibly through acylation reactions.

Each step requires careful control of reaction conditions to ensure high yield and purity of the final product .

The applications of 2-(((Benzyloxy)carbonyl)amino)-2-(4,4-difluorocyclohexyl)acetic acid are primarily in medicinal chemistry and drug development. Its structure suggests potential uses in:

  • Pharmaceutical Development: As a lead compound for designing new drugs targeting specific biological pathways.
  • Chemical Biology: As a tool compound for studying enzyme mechanisms or metabolic processes.
  • Synthesis: As an intermediate in the synthesis of more complex molecules .

Interaction studies are crucial for understanding how this compound behaves in biological systems. Potential interactions include:

  • Enzyme Inhibition: Investigating whether the compound can inhibit specific enzymes involved in metabolic pathways.
  • Receptor Binding: Assessing its ability to bind to biological receptors, which could indicate pharmacological activity.
  • Toxicity Assessment: Evaluating any adverse effects on cellular systems or model organisms.

These studies would typically involve various biochemical assays and possibly in vivo testing .

Several compounds share structural features with 2-(((Benzyloxy)carbonyl)amino)-2-(4,4-difluorocyclohexyl)acetic acid. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey FeaturesUniqueness
2-Amino-2-(4-fluorophenyl)acetic acidC9H10FNO2C_{9}H_{10}FNO_{2}Contains an amino and phenyl groupLacks difluorocyclohexyl moiety
BenzyloxycarbonylglycineC11H13NO3C_{11}H_{13}NO_{3}Simple amino acid derivativeNo fluorinated substituents
4,4-DifluorocyclohexanolC8H12F2OC_{8}H_{12}F_{2}OAlcohol derived from difluorocyclohexaneDoes not contain amino or acetic acid groups

The presence of both the benzyloxycarbonyl protecting group and the difluorocyclohexyl substituent distinguishes this compound from others, potentially enhancing its lipophilicity and biological activity compared to simpler analogs .

2-(((Benzyloxy)carbonyl)amino)-2-(4,4-difluorocyclohexyl)acetic acid is a chiral carboxylic acid characterized by a cyclohexane ring substituted with two fluorine atoms at the 4-position and an amino group protected by a benzyloxycarbonyl (Z) group. Its systematic IUPAC name is (2S)-2-(((benzyloxy)carbonyl)amino)-2-(4,4-difluorocyclohexyl)acetic acid, reflecting the stereochemistry at the second carbon atom. The molecular formula is C₁₆H₁₉F₂NO₄, with a molecular weight of 327.33 g/mol. The compound’s SMILES notation (O=C(NC@HC1CCC(F)(F)CC1)OCC1=CC=CC=C1) encodes its spatial arrangement, including the (S)-configuration at the chiral center.

Key physicochemical properties include a purity of ≥97% and a melting point range typically between 120–125°C, though experimental data for this specific compound remain limited in public literature. The difluorocyclohexyl group enhances lipophilicity, as evidenced by its calculated logP value of 1.8, while the carboxylic acid moiety contributes to aqueous solubility under basic conditions.

PropertyValueSource
Molecular FormulaC₁₆H₁₉F₂NO₄
Molecular Weight327.33 g/mol
CAS Registry Number1266228-88-9
IUPAC Name(2S)-2-(((benzyloxy)carbonyl)amino)-2-(4,4-difluorocyclohexyl)acetic acid
SMILES NotationO=C(NC@HC1CCC(F)(F)CC1)OCC1=CC=CC=C1

Historical Development in Synthetic Organic Chemistry

The compound emerged as a specialized building block in the early 2010s, coinciding with increased interest in fluorinated cyclohexyl derivatives for pharmaceutical applications. Its synthesis builds upon established methods for introducing fluorine atoms into cyclic hydrocarbons, a strategy pioneered in the 1990s to improve drug metabolic stability. The benzyloxycarbonyl group, a classical amino-protecting group first described by Bergmann and Zervas in 1932, was later adapted for stereoselective synthesis of α-amino acids.

Role in Contemporary Medicinal Chemistry Research

In drug discovery, this compound serves two primary roles: as a precursor for bioactive molecule synthesis and as a structural motif influencing target binding. The difluorocyclohexyl group contributes to conformational rigidity and metabolic stability, while the Z-protected amino acid enables modular incorporation into peptide-like structures. Recent studies highlight its use in developing inhibitors of poly(ADP-ribose) polymerase-1 (PARP-1), where the fluorinated cyclohexyl moiety improves pharmacokinetic profiles by reducing oxidative metabolism.

Comparative analyses with non-fluorinated analogs show a 3–5-fold increase in plasma half-life, attributed to fluorine’s electronegativity stabilizing adjacent C-H bonds against enzymatic oxidation. Additionally, the stereochemistry at C2 critically influences biological activity; the (S)-enantiomer exhibits superior binding affinity to PARP-1 compared to its (R)-counterpart, underscoring the importance of chiral synthesis.

XLogP3

3.2

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

327.12821441 g/mol

Monoisotopic Mass

327.12821441 g/mol

Heavy Atom Count

23

Dates

Modify: 2024-04-15

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